6-Bromo-5-methylnicotinic acid

Description

Properties

IUPAC Name |

6-bromo-5-methylpyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-4-2-5(7(10)11)3-9-6(4)8/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUYJCEDJAWSYJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

901300-51-4 | |

| Record name | 6-bromo-5-methylpyridine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-5-methylnicotinic Acid

Abstract: 6-Bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest to researchers in medicinal chemistry and drug development. As a versatile building block, its physicochemical properties are critical determinants of its synthetic utility, formulation potential, and pharmacokinetic behavior. This guide provides a comprehensive overview of the core physicochemical properties of this compound. While specific experimental data for this molecule is not widely published, this document outlines the authoritative methodologies for its characterization, discusses expected values based on analogous structures, and explains the causal reasoning behind these analytical techniques, thereby equipping scientists with the necessary framework for its empirical evaluation.

Chemical Identity and Structure

Understanding the fundamental structure of a molecule is the first step in characterizing its behavior. 6-Bromo-5-methylnicotinic acid belongs to the class of halogenated pyridine derivatives, which are prominent scaffolds in numerous biologically active compounds.

-

IUPAC Name: 6-Bromo-5-methylpyridine-3-carboxylic acid

-

Molecular Formula: C₇H₆BrNO₂[3]

-

Molecular Weight: 216.03 g/mol [3]

-

SMILES: O=C(O)C1=CN=C(Br)C(C)=C1[3]

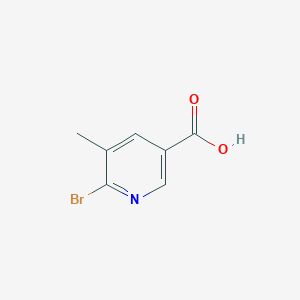

Molecular Structure:

Caption: 2D structure of 6-Bromo-5-methylnicotinic acid.

Core Physicochemical Properties: A Summary

The following table summarizes the key physicochemical properties of 6-Bromo-5-methylnicotinic acid. Given the absence of published experimental data, this table highlights the properties to be determined and serves as a template for researchers to populate as they conduct their analyses using the protocols detailed in this guide.

| Property | Value | Method of Determination |

| Molecular Weight | 216.03 g/mol | Calculation from Molecular Formula |

| Melting Point | To be determined (TBD) | Capillary Method (e.g., Mel-Temp apparatus) |

| Aqueous Solubility | TBD | Thermodynamic Shake-Flask Method |

| pKa (Acidity Constant) | Predicted: ~3.25 (for isomer)[4] TBD (experimental) | Potentiometric Titration |

| LogP (Lipophilicity) | Predicted: 1.5 (for isomer)[5] TBD (experimental) | Shake-Flask Method (Octanol/Water) |

Structural and Spectroscopic Characterization

The elucidation of a molecule's structure and connectivity is paramount. Standard analytical techniques provide a detailed fingerprint of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For 6-Bromo-5-methylnicotinic acid, the following spectral characteristics are anticipated.

¹H NMR:

-

Aromatic Protons: Two distinct signals are expected in the aromatic region (typically δ 7.0-9.0 ppm for pyridines). The proton at the C2 position and the proton at the C4 position will appear as singlets due to the substitution pattern. The electron-withdrawing nature of the carboxylic acid and the bromine atom will likely shift these protons downfield.

-

Methyl Protons: A singlet corresponding to the three protons of the methyl group (C5-CH₃) is expected, likely in the δ 2.0-2.5 ppm range.

-

Carboxylic Acid Proton: A broad singlet for the acidic proton (-COOH) will be observed, typically at a very downfield chemical shift (>10 ppm), and its presence can be confirmed by D₂O exchange.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show seven distinct signals corresponding to the seven carbon atoms in the molecule[6].

-

Aromatic Carbons: Five signals will be present in the aromatic region (δ 120-160 ppm). The carbon attached to the bromine (C6) and the carbons adjacent to the nitrogen will be significantly influenced by heteroatom effects.

-

Carboxylic Carbon: The carbonyl carbon of the carboxylic acid will appear as a singlet at a downfield position (δ 165-180 ppm).

-

Methyl Carbon: The methyl carbon will give a signal in the aliphatic region (δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition. For 6-Bromo-5-methylnicotinic acid, Electron Ionization (EI) would likely show:

-

Molecular Ion (M⁺): A prominent molecular ion peak cluster would be expected. Due to the presence of bromine, this will manifest as two peaks of nearly equal intensity, one for the ⁷⁹Br isotope (at m/z 215) and one for the ⁸¹Br isotope (at m/z 217). The exact mass of the monoisotopic peak is 214.95819 Da[5].

-

Key Fragments: Common fragmentation patterns for nicotinic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxylic group (-COOH, M-45). The analogous compound 5-bromonicotinic acid shows major peaks at m/z 201/203 (M⁺) and 183/185 (M⁺ - H₂O)[7].

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's three-dimensional structure and its packing in the solid state. While a crystal structure for 6-Bromo-5-methylnicotinic acid is not publicly available, analysis of the closely related 6-methylnicotinic acid reveals key expected features[8][9].

-

Planarity: The pyridine ring system is expected to be nearly planar.

-

Intermolecular Interactions: The crystal structure will likely be stabilized by strong intermolecular hydrogen bonds between the carboxylic acid group of one molecule and the pyridine nitrogen of another (O-H···N)[9].

-

π-π Stacking: Face-to-face π-π stacking interactions between the aromatic pyridine rings of adjacent molecules are also anticipated, contributing to the overall stability of the crystal lattice[8][9].

Experimental Methodologies: A Practical Guide

The following sections provide detailed, step-by-step protocols for determining the core physicochemical properties. These methods are foundational in any drug discovery or chemical development setting.

Protocol: Melting Point Determination

Causality: The melting point is a fundamental indicator of a compound's purity. A sharp melting range (typically <2°C) is characteristic of a pure crystalline solid, whereas impurities will depress and broaden the melting range. This protocol uses the capillary method, which ensures uniform and controlled heating.

Caption: Workflow for Melting Point Determination.

Step-by-Step Methodology:

-

Sample Preparation: Finely grind a small amount of 6-Bromo-5-methylnicotinic acid.

-

Capillary Packing: Tap the open end of a capillary tube into the powder to collect a small sample, then tap the sealed end on a hard surface to pack the sample to a height of 2-3 mm.

-

Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., Mel-Temp).

-

Approximate Determination: Heat the block rapidly to get a rough estimate of the melting point. Note the temperature and allow the apparatus to cool.

-

Accurate Determination: Prepare a new sample and heat the block again. As the temperature approaches the approximate melting point, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (T_initial) and the temperature at which the entire sample becomes a clear liquid (T_final).

-

Reporting: The melting point is reported as the range from T_initial to T_final. Repeat for consistency.

Protocol: Thermodynamic Solubility Assessment (Shake-Flask Method)

Causality: Thermodynamic solubility represents the true equilibrium saturation point of a compound in a solvent and is a critical parameter for predicting oral absorption. The shake-flask method is the "gold standard" as it ensures that equilibrium is reached between the undissolved solid and the saturated solution over an extended period.[10]

Caption: Workflow for Thermodynamic Solubility Measurement.

Step-by-Step Methodology:

-

Sample Preparation: Add an excess amount of solid 6-Bromo-5-methylnicotinic acid to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial. The excess solid ensures saturation.

-

Equilibration: Place the vial in a shaker or orbital incubator at a constant temperature (e.g., 25°C or 37°C) and agitate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is achieved[11].

-

Phase Separation: After incubation, allow the suspension to settle. Separate the saturated solution from the excess solid by filtration (using a low-binding filter, e.g., PVDF) or centrifugation. This step is critical to avoid including undissolved particles in the analysis.

-

Quantification: Carefully withdraw a precise aliquot of the clear supernatant. Dilute it with a suitable mobile phase and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or LC-MS[12].

-

Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically reported in µg/mL, mg/mL, or µM.

Protocol: pKa Determination by Potentiometric Titration

Causality: The pKa value defines the extent of ionization of a molecule at a given pH, which profoundly impacts its solubility, permeability, and receptor binding. Potentiometric titration is a highly accurate method that measures the change in pH of a solution as a titrant is added, allowing for the direct determination of the pKa at the half-equivalence point.[13][14]

Caption: Workflow for pKa Determination via Potentiometric Titration.

Step-by-Step Methodology:

-

System Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0)[15].

-

Sample Preparation: Accurately weigh and dissolve a sample of 6-Bromo-5-methylnicotinic acid in high-purity water to a known concentration (e.g., 1 mM). A co-solvent may be used if aqueous solubility is low, but the pKa value will then be specific to that solvent system[14].

-

Inert Atmosphere: Place the solution in a jacketed vessel at a constant temperature and purge with nitrogen gas to displace dissolved carbon dioxide, which can interfere with the titration of an acid[16].

-

Titration: While stirring, add small, precise increments of a standardized titrant (e.g., 0.1 M NaOH for an acid) into the sample solution.

-

Data Collection: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize before proceeding[16].

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The equivalence point is the point of maximum slope (the inflection point of the sigmoid curve). The pKa is the pH value at exactly half the volume of titrant required to reach the equivalence point[13].

References

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

-

Emory University. (2023, August 29). Small molecule NMR sample preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. Retrieved from [Link]

-

van der Meer, D., et al. (2021). Development of Methods for the Determination of pKa Values. PMC, NIH. Retrieved from [Link]

-

Dissolution Technologies. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Anichem. (n.d.). 6-bromo-5-methylnicotinic acid. Retrieved from [Link]

-

PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]

-

SciSpace. (n.d.). Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. Retrieved from [Link]

-

PubMed. (2014). A review of methods for solubility determination in biopharmaceutical drug characterization. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

ResearchGate. (2024, December 9). (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001488). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000699). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) 6-Methylnicotinic acid. Retrieved from [Link]

-

IUCr. (2011). 6-Methylnicotinic acid. Acta Cryst. E67, o2345. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromonicotinic acid. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). database C-13 NMR SPECTROSCOPY INDEX. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. NIST WebBook. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 3222-49-9 | Chemical Name : 5-Methylnicotinic Acid. Retrieved from [Link]

Sources

- 1. 6-bromo-5-methylnicotinic acid - Anichem [anichemllc.com]

- 2. 6-Bromo-5-methylnicotinic Acid|CAS 901300-51-4 [benchchem.com]

- 3. 901300-51-4|6-Bromo-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 4. 5-BroMo-6-Methylnicotinicacid | 1190862-72-6 [amp.chemicalbook.com]

- 5. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bhu.ac.in [bhu.ac.in]

- 7. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 12. enamine.net [enamine.net]

- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 14. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. dergipark.org.tr [dergipark.org.tr]

A Guide to the Spectroscopic Characterization of 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylnicotinic acid, a substituted pyridine carboxylic acid, represents a key heterocyclic scaffold in medicinal chemistry and materials science. Its structural features, including the bromine atom, a methyl group, and a carboxylic acid on a pyridine ring, offer multiple points for chemical modification, making it a valuable intermediate in the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is fundamental for reaction monitoring, quality control, and the rational design of novel compounds.

Molecular Structure and Key Features

The structure of 6-Bromo-5-methylnicotinic acid dictates its spectroscopic characteristics. The pyridine ring is an electron-deficient aromatic system. The substituents—a bromine atom, a methyl group, and a carboxylic acid—each exert distinct electronic effects that influence the chemical environment of the individual atoms and bonds within the molecule.

Figure 1: Chemical structure of 6-Bromo-5-methylnicotinic acid.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. For 6-Bromo-5-methylnicotinic acid, we expect to see signals for the two aromatic protons on the pyridine ring, the protons of the methyl group, and the acidic proton of the carboxylic acid.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| COOH | 12.0 - 14.0 | Singlet (broad) | 1H | The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and chemical exchange. |

| H-2 | ~8.9 | Singlet (or narrow doublet) | 1H | Protons alpha to the nitrogen in a pyridine ring are significantly deshielded. The expected coupling to H-4 would be small (long-range). |

| H-4 | ~8.2 | Singlet (or narrow doublet) | 1H | This proton is deshielded by the aromatic ring currents and the electron-withdrawing carboxylic acid group. Long-range coupling to H-2 may be observed. |

| CH₃ | ~2.5 | Singlet | 3H | The methyl group protons are attached to the aromatic ring and will appear as a singlet in a typical chemical shift range for such groups. |

In-depth Analysis and Experimental Considerations

The predicted chemical shifts are based on the analysis of substituted pyridine derivatives.[1][2][3] The electron-withdrawing nature of the pyridine nitrogen and the carboxylic acid group at C-3 causes a downfield shift for the ring protons (H-2 and H-4) into the aromatic region. The bromine atom at C-6 and the methyl group at C-5 will have a smaller, but noticeable, influence on the precise positions of these signals.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of 6-Bromo-5-methylnicotinic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse sequence (zg30 or similar).

-

Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

-

Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

Figure 2: Workflow for ¹H NMR data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy identifies the chemical environment of each unique carbon atom in the molecule. For 6-Bromo-5-methylnicotinic acid, we expect seven distinct signals.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O | ~165-170 | The carbonyl carbon of the carboxylic acid is highly deshielded.[4] |

| C-2 | ~152 | Aromatic carbon alpha to nitrogen is significantly deshielded. |

| C-6 | ~148 | Aromatic carbon alpha to nitrogen and attached to bromine. The "heavy atom effect" of bromine can influence this shift.[5] |

| C-4 | ~140 | Aromatic carbon para to the nitrogen. |

| C-3 | ~130 | Aromatic carbon bearing the carboxylic acid group. |

| C-5 | ~125 | Aromatic carbon attached to the methyl group. |

| CH₃ | ~18-25 | The methyl carbon, appearing in the aliphatic region.[6][7] |

In-depth Analysis and Experimental Considerations

The chemical shifts in the aromatic region are influenced by the complex interplay of the electronic effects of all substituents. The assignments provided are based on general principles for substituted pyridines and other aromatic systems.[8] It is important to note that computational prediction of the chemical shift for carbons directly bonded to heavy atoms like bromine can be less accurate with standard methods due to relativistic effects.[5]

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR, though a higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on the same NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: Approximately 220-240 ppm, centered around 100-120 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: Several hundred to several thousand scans are typically required to achieve a good signal-to-noise ratio.

-

-

Processing: Similar processing steps as for ¹H NMR. Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted Key IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 2500-3300 | O-H stretch | Broad, Strong | Carboxylic Acid |

| ~3000-3100 | C-H stretch (aromatic) | Medium | Pyridine Ring |

| ~2850-2960 | C-H stretch (aliphatic) | Medium-Weak | Methyl Group |

| 1680-1720 | C=O stretch | Strong | Carboxylic Acid |

| 1550-1600 | C=C & C=N stretch | Medium-Strong | Pyridine Ring |

| 1210-1320 | C-O stretch | Medium | Carboxylic Acid |

| 1000-1100 | C-Br stretch | Medium-Weak | Bromo-substituent |

In-depth Analysis and Experimental Considerations

The most characteristic feature in the IR spectrum of 6-Bromo-5-methylnicotinic acid will be the very broad O-H stretch of the carboxylic acid, which often overlaps with the C-H stretching vibrations.[9][10] The strong carbonyl (C=O) absorption is also a key diagnostic peak.[11] The presence of both aromatic and aliphatic C-H stretches can be distinguished, with the aromatic C-H stretch typically appearing at a slightly higher wavenumber (>3000 cm⁻¹).[12]

Experimental Protocol:

-

Sample Preparation:

-

Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Solid State (KBr Pellet): Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Collect a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the molecular structure.

Predicted Mass Spectrum Data

-

Molecular Ion (M⁺): A prominent feature will be the molecular ion peak. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 natural abundance, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units.[13][14]

-

m/z for C₇H₆⁷⁹BrNO₂: 214.96

-

m/z for C₇H₆⁸¹BrNO₂: 216.96

-

-

Key Fragmentation Pathways:

-

Loss of H₂O (M-18): Dehydration from the carboxylic acid group.

-

Loss of COOH (M-45): Decarboxylation is a common fragmentation pathway for carboxylic acids.

-

Loss of Br (M-79/81): Cleavage of the C-Br bond.

-

Loss of CO (from M-OH): Subsequent loss of carbon monoxide after initial loss of the hydroxyl radical.

-

Figure 3: Plausible fragmentation pathway for 6-Bromo-5-methylnicotinic acid.

In-depth Analysis and Experimental Considerations

The isotopic signature of bromine is the most definitive feature in the mass spectrum of this compound.[15] The fragmentation pattern will be influenced by the stability of the resulting carbocations and radical species. The pyridine ring itself is relatively stable and may remain intact in several major fragments.

Experimental Protocol:

-

Sample Introduction: The sample can be introduced via direct infusion (dissolved in a suitable solvent like methanol or acetonitrile) for techniques like Electrospray Ionization (ESI), or via a direct insertion probe for Electron Ionization (EI).

-

Ionization:

-

Electron Ionization (EI): A hard ionization technique that typically leads to extensive fragmentation, providing rich structural information.

-

Electrospray Ionization (ESI): A soft ionization technique that usually results in a prominent protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, confirming the molecular weight with minimal fragmentation.

-

-

Mass Analysis: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their m/z ratio.

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each ion.

Conclusion

This technical guide provides a comprehensive, predictive overview of the key spectroscopic data for 6-Bromo-5-methylnicotinic acid. By integrating foundational principles of spectroscopy with data from analogous structures, a detailed and reliable characterization of this important chemical intermediate has been constructed. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the outlined experimental protocols, offer a robust framework for researchers in their synthetic and analytical endeavors. This multi-faceted spectroscopic approach ensures confident structural verification and purity assessment, which are critical for the advancement of research and development in the chemical and pharmaceutical sciences.

References

- Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. (n.d.). Royal Society of Chemistry.

- ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). (n.d.).

- IR Frequency Region: Alkene and Carbonyl Stretching. (2024). JoVE.

- IR: carboxylic acids. (n.d.). University of Calgary.

- NMR spectral characteristics of fluorocontaining pyridines. (2017). Fluorine notes.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Polish Academy of Sciences.

- Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. (n.d.). Royal Society of Chemistry.

- 6-Bromo-5-methylnicotinic acid. (n.d.). BLD Pharm.

- IR Spectrum and Characteristic Absorption Bands. (n.d.). Organic Chemistry I.

- Spectroscopy of Carboxylic Acid Deriv

- Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (n.d.).

- Infrared Spectroscopy Handout. (n.d.). University of Colorado Boulder.

- Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016). Asian Journal of Chemistry.

- Calculated 13C NMR Shifts of brominated Carbons. (2015). Chemistry Stack Exchange.

- Mass Spectrometry (MS)

- Determination of brominated aromatics by 13C and 1H NMR spectroscopy. (2015). Chemistry Stack Exchange.

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.

- Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. (2025).

- 6-Amino-5-bromo-2-methyl-nicotinic acid methyl ester(1780195-99-4) 1H NMR spectrum. (n.d.). ChemicalBook.

- Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). Journal of Chemical and Pharmaceutical Research.

- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.

- ¹³C NMR Spectroscopy. (n.d.). Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.

- Chemical Shifts and Interpreting ¹³C NMR Spectra. (2020). Chemistry LibreTexts.

- FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.).

- Copper Complexes of Nicotinic-Aromatic Carboxylic Acids as Superoxide Dismutase Mimetics. (n.d.). PubMed Central.

- 5-Bromo-6-methylnicotinic acid. (n.d.). PubChem.

- Mass spectrum of bromomethane. (n.d.). Doc Brown's Chemistry.

- Fragmentation (mass spectrometry). (n.d.). Wikipedia.

- Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (n.d.). SIELC Technologies.

- 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001488). (n.d.).

- 5-BroMo-6-Methylnicotinicacid(1190862-72-6) 13C NMR spectrum. (n.d.). ChemicalBook.

- 5-Bromonicotinic acid. (n.d.). PubChem.

- 6-Bromo-2-methylnicotinic acid. (n.d.). ChemScene.

- 6-Bromo-2-methylnicotinic acid. (n.d.). J&K Scientific LLC.

- 6-Bromo-5-pivalamidonicotinic acid. (n.d.). Sigma-Aldrich.

- Nicotinic acid(59-67-6) IR Spectrum. (n.d.). ChemicalBook.

- 5-Bromonicotinic acid(20826-04-4) MS spectrum. (n.d.). ChemicalBook.

- Methyl 5-bromo-6-methylnicotin

Sources

- 1. par.nsf.gov [par.nsf.gov]

- 2. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 11. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 12. www1.udel.edu [www1.udel.edu]

- 13. savemyexams.com [savemyexams.com]

- 14. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-5-methylnicotinic Acid

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromo-5-methylnicotinic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical considerations for acquiring and interpreting the NMR data of this substituted pyridine derivative. We will explore the influence of the bromo, methyl, and carboxylic acid functional groups on the spectral features, offering a predictive framework in the absence of extensive published experimental data and detailing the causality behind experimental choices.

Introduction: The Structural Significance of 6-Bromo-5-methylnicotinic Acid

6-Bromo-5-methylnicotinic acid is a substituted pyridine derivative of interest in medicinal chemistry and materials science. The precise arrangement of its functional groups—a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring—governs its chemical reactivity, intermolecular interactions, and potential biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous structural elucidation of such organic molecules in solution.[1][2] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.[2] This guide will provide a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound, based on established principles of substituent effects on the pyridine ring.

Experimental Design and Rationale

The quality of NMR spectra is fundamentally dependent on meticulous sample preparation and the appropriate selection of instrumental parameters.

Sample Preparation Protocol

A well-prepared sample is crucial for obtaining high-resolution NMR spectra with minimal artifacts.

Materials:

-

6-Bromo-5-methylnicotinic acid (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

High-quality 5 mm NMR tube

-

Pasteur pipette with a cotton or glass wool plug

-

Vortex mixer

Step-by-Step Protocol:

-

Analyte Weighing: Accurately weigh the desired amount of 6-Bromo-5-methylnicotinic acid. For ¹H NMR, 5-10 mg is typically sufficient, while ¹³C NMR, being inherently less sensitive, requires a more concentrated sample (20-50 mg).[3][4][5]

-

Solvent Selection: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively dissolves the carboxylic acid, and its deuterated nature prevents overwhelming solvent signals in the ¹H NMR spectrum.[6] The residual proton signal of DMSO-d₆ at approximately 2.50 ppm can serve as a secondary chemical shift reference.

-

Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial containing the sample. This volume ensures an optimal sample height in a standard 5 mm NMR tube, which is critical for proper shimming and spectral resolution.[5][6]

-

Homogenization: Gently vortex the vial to ensure complete dissolution of the solid.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean, dry NMR tube.[4][5]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

Causality of Choices:

-

DMSO-d₆: Chosen for its excellent solvating power for polar aromatic carboxylic acids and to enable observation of the exchangeable carboxylic acid proton.

-

Filtration: Essential to remove microscopic solid impurities that can distort the local magnetic field, leading to broadened spectral lines.[4][6]

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer.

| Parameter | ¹H NMR | ¹³C NMR |

| Operating Frequency | 400 MHz | 100 MHz |

| Solvent | DMSO-d₆ | DMSO-d₆ |

| Temperature | 298 K | 298 K |

| Pulse Program | Standard 90° pulse | Proton-decoupled |

| Acquisition Time | 2-4 seconds | 1-2 seconds |

| Relaxation Delay | 2-5 seconds | 2-5 seconds |

| Number of Scans | 8-16 | 1024 or more |

| Spectral Width | 0-14 ppm | 0-200 ppm |

| Referencing | Residual DMSO-d₆ at 2.50 ppm | DMSO-d₆ at 39.52 ppm |

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for 6-Bromo-5-methylnicotinic acid. These predictions are based on the known chemical shifts of pyridine and the application of substituent chemical shift (SCS) effects for bromo, methyl, and carboxylic acid groups.

Predicted ¹H NMR Data

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Doublet | JH2-H4 ≈ 2.0-3.0 Hz |

| H-4 | 8.1 - 8.3 | Doublet | JH4-H2 ≈ 2.0-3.0 Hz |

| -CH₃ | 2.4 - 2.6 | Singlet | N/A |

| -COOH | 12.0 - 14.0 | Broad Singlet | N/A |

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted δ (ppm) |

| C-2 | 151 - 154 |

| C-3 | 135 - 138 |

| C-4 | 140 - 143 |

| C-5 | 130 - 133 |

| C-6 | 145 - 148 |

| -COOH | 165 - 168 |

| -CH₃ | 18 - 22 |

Spectral Interpretation and Discussion

The predicted spectra are a direct reflection of the electronic environment of each nucleus, which is modulated by the inductive and resonance effects of the substituents.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to the two protons on the pyridine ring.

-

H-2 and H-4 (Aromatic Protons): The pyridine ring has two remaining protons at positions 2 and 4. The proton at C-2 is ortho to the nitrogen atom and is expected to be the most downfield aromatic proton due to the deshielding effect of the electronegative nitrogen. The proton at C-4 is para to the nitrogen and will also be significantly downfield. These two protons will exhibit a meta-coupling to each other, resulting in two doublets with a small coupling constant, typically in the range of 2-3 Hz.

-

-CH₃ (Methyl Protons): The methyl group at C-5 is not adjacent to any protons, so its signal will appear as a singlet in the upfield region, likely between 2.4 and 2.6 ppm.

-

-COOH (Carboxylic Acid Proton): The proton of the carboxylic acid is acidic and its chemical shift is highly dependent on concentration and temperature. It is expected to appear as a broad singlet at a very downfield position (12-14 ppm) and will readily exchange with deuterium if D₂O is added to the sample.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six carbons of the substituted pyridine ring and the carbon of the methyl group.

-

C-2, C-4, and C-6 (Ring Carbons Adjacent to Nitrogen or Bromine): The carbons directly attached to the electronegative nitrogen (C-2 and C-6) and the bromine (C-6) will be significantly deshielded and appear at the downfield end of the aromatic region. The carbon bearing the bromine (C-6) is expected to be the most downfield of the ring carbons.

-

C-3 and C-5 (Substituted Ring Carbons): The carbons bearing the carboxylic acid (C-3) and the methyl group (C-5) will have their chemical shifts influenced by these substituents. Additivity rules for substituted pyridines are essential for a more precise prediction.[7][8]

-

-COOH (Carboxylic Acid Carbon): The carbonyl carbon of the carboxylic acid will appear in the characteristic downfield region for such functional groups, typically between 165 and 168 ppm.

-

-CH₃ (Methyl Carbon): The methyl carbon will be the most upfield signal, appearing in the aliphatic region of the spectrum (18-22 ppm).

Visualization of Molecular Structure and Workflow

Visual aids are indispensable for understanding molecular structure and experimental processes.

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide provides a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 6-Bromo-5-methylnicotinic acid. By understanding the fundamental principles of substituent effects on the pyridine nucleus, researchers can confidently approach the structural elucidation of this and related compounds. The presented protocols for sample preparation and data acquisition serve as a robust starting point for obtaining high-quality experimental data, which can then be interpreted within the theoretical framework outlined in this document.

References

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733. [Link]

-

Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. [Link]

-

Hatton, J. V., & Richards, R. E. (1962). N.M.R. shifts in aromatic solvents. Molecular Physics, 5(2), 139–149. [Link]

-

Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy. [Link]

-

Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]

-

Williamson, K. L., & Fenstermaker, J. C. (1966). Nuclear Magnetic Resonance Spectroscopy. Long-Range H-F Spin-Spin Coupling in 1,1-Difluoro-2,2-dichloro-3-phenyl-3-methylcyclobutane. Journal of the American Chemical Society, 88(14), 3343–3348. [Link]

-

Lewis, R. G., & Dyer, D. S. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES. Defense Technical Information Center. [Link]

-

Tomasik, P., & Zalewski, R. (1999). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 4(9), 285–302. [Link]

-

Kadir, M. A., Mansor, N., Osman, M. U., & Aris, A. Z. (2018). Spectroscopic data of 6-(N-methyl-pyridin-2-ylcarbamoyl)-pyridine-2-carboxylic acid methyl ester isomers. Data in brief, 19, 136–144. [Link]

-

Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling, 37(4), 727–733. [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

-

Cosimi, E., Trapp, N., Ebert, M.-O., & Wennemers, H. (2019). Combined experimental and theoretical study of long-range H–F interactions in α-fluoro amides. Chemical Communications, 55(8), 1039–1042. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. [Link]

Sources

- 1. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scribd.com [scribd.com]

- 3. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]

- 4. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

mass spectrometry of 6-Bromo-5-methylnicotinic acid

An In-Depth Technical Guide to the Mass Spectrometry of 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylnicotinic acid is a substituted pyridine carboxylic acid of significant interest in medicinal chemistry and drug development. Its structural characterization is a critical step in ensuring the quality and purity of synthesized batches and in understanding its metabolic fate. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities. This guide provides a comprehensive overview of the mass spectrometric analysis of 6-bromo-5-methylnicotinic acid, from sample preparation to in-depth spectral interpretation. We will delve into the rationale behind methodological choices, ensuring a robust and validated approach to its analysis.

Chemical Properties of 6-Bromo-5-methylnicotinic Acid

| Property | Value | Source |

| Molecular Formula | C7H6BrNO2 | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| Monoisotopic Mass | 214.95819 Da | [2] |

| Appearance | White to yellow solid | [3] |

| pKa | 3.25 ± 0.10 (Predicted) | [3] |

Part 1: Foundational Principles and Method Development

The successful mass spectrometric analysis of any compound hinges on a thorough understanding of its chemical nature to inform the selection of appropriate instrumentation and parameters. 6-Bromo-5-methylnicotinic acid, possessing both a polar carboxylic acid group and a moderately non-polar brominated pyridine ring, presents an interesting case for ionization method selection.

Ionization Source Selection: ESI vs. APCI

The choice of ionization source is paramount for achieving optimal sensitivity and generating meaningful data. The two most common atmospheric pressure ionization techniques for small molecules are Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).

-

Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for polar, and non-volatile molecules.[4] It generates ions from a liquid phase, making it highly compatible with liquid chromatography (LC). Given the presence of the carboxylic acid and the nitrogen in the pyridine ring, 6-bromo-5-methylnicotinic acid is expected to ionize efficiently via ESI. In positive ion mode, protonation of the pyridine nitrogen would yield the [M+H]⁺ ion. In negative ion mode, deprotonation of the carboxylic acid would result in the [M-H]⁻ ion. The choice between positive and negative mode will depend on the mobile phase composition and the desired sensitivity. For carboxylic acids, negative mode ESI is often more sensitive.[5]

-

Atmospheric Pressure Chemical Ionization (APCI): APCI is suited for less polar and more volatile compounds that are thermally stable.[4][6] Ionization in APCI occurs in the gas phase.[6] While 6-bromo-5-methylnicotinic acid can be analyzed by APCI, ESI is generally the preferred starting point due to the compound's polarity. APCI may be considered if matrix effects are problematic in ESI or if a different fragmentation pattern is desired for structural confirmation.

For the purposes of this guide, we will focus on ESI as the primary ionization technique due to its superior suitability for this analyte.

Mass Analyzer Selection: Q-TOF vs. Orbitrap

High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification and structural elucidation of compounds like 6-bromo-5-methylnicotinic acid. Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers are the leading platforms for this purpose.

-

Q-TOF Mass Spectrometry: Q-TOF instruments provide high resolution, accurate mass measurements, and the ability to perform tandem mass spectrometry (MS/MS) for structural elucidation.[7][8] The accurate mass measurement allows for the determination of the elemental composition of the parent ion and its fragments.[9]

-

Orbitrap Mass Spectrometry: Orbitrap mass spectrometers offer exceptionally high resolution and mass accuracy (sub-ppm).[10][11][12] This level of performance is invaluable for resolving isobaric interferences and for confident elemental composition determination, particularly in complex matrices.[10]

Both Q-TOF and Orbitrap platforms are well-suited for the analysis of 6-bromo-5-methylnicotinic acid. The choice between them often comes down to the specific application, required level of mass accuracy, and instrument availability.

Part 2: Experimental Workflow and Protocols

A robust and reproducible workflow is critical for obtaining high-quality mass spectrometry data. This section outlines a detailed experimental protocol for the analysis of 6-bromo-5-methylnicotinic acid using LC-ESI-HRMS.

Experimental Workflow Diagram

Caption: Experimental workflow for the LC-MS/MS analysis of 6-Bromo-5-methylnicotinic acid.

Detailed Experimental Protocol

1. Sample Preparation

Clean samples are crucial for preventing contamination of the LC-MS system and for achieving high sensitivity and reproducibility.[13]

-

Objective: To prepare a clean, particulate-free sample at an appropriate concentration for LC-MS analysis.

-

Materials:

-

6-Bromo-5-methylnicotinic acid standard

-

LC-MS grade methanol

-

LC-MS grade water

-

LC-MS grade formic acid

-

Microcentrifuge tubes

-

Syringe filters (0.22 µm)

-

Autosampler vials

-

-

Procedure:

-

Prepare a 1 mg/mL stock solution of 6-bromo-5-methylnicotinic acid in methanol.

-

Perform serial dilutions of the stock solution with a 50:50 mixture of methanol and water to achieve working concentrations in the range of 10 ng/mL to 1 µg/mL.

-

For samples in complex matrices (e.g., plasma, tissue extracts), a solid-phase extraction (SPE) cleanup step may be necessary to remove interfering components.[13]

-

Filter the final solutions through a 0.22 µm syringe filter into an autosampler vial.

-

2. LC-MS/MS Analysis

-

Objective: To chromatographically separate the analyte from any impurities and to acquire high-resolution mass spectra and tandem mass spectra.

-

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

High-resolution mass spectrometer (Q-TOF or Orbitrap) equipped with an ESI source.

-

-

LC Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: 5% B to 95% B over 10 minutes

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40 °C

-

Injection Volume: 5 µL

-

-

MS Parameters:

-

Ionization Mode: ESI positive and negative

-

Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative)

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Gas Flows: Optimized for the specific instrument

-

Mass Range: m/z 50-500

-

Acquisition Mode: Full scan and data-dependent MS/MS

-

Collision Energy: Ramped (e.g., 10-40 eV) for MS/MS experiments

-

Part 3: Data Interpretation and Structural Elucidation

The interpretation of the acquired mass spectra is the final and most critical step in the analysis. The high-resolution data allows for confident identification and detailed structural characterization.

Expected Mass Spectra

Due to the natural isotopic abundance of bromine (79Br: 50.69%, 81Br: 49.31%), the molecular ion and any bromine-containing fragments will appear as a pair of peaks (an "isotopic doublet") with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio.[14][15]

-

Positive Ion Mode ([M+H]⁺): The protonated molecule will be observed at m/z 215.9662 and 217.9642.

-

Negative Ion Mode ([M-H]⁻): The deprotonated molecule will be observed at m/z 213.9507 and 215.9487.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing fragmentation of the precursor ion. The fragmentation pattern can be used to confirm the structure of 6-bromo-5-methylnicotinic acid.

Predicted Fragmentation Pathway (Positive Ion Mode)

Caption: Predicted fragmentation of [M+H]⁺ for 6-Bromo-5-methylnicotinic acid.

Predicted Fragmentation Pathway (Negative Ion Mode)

Caption: Predicted fragmentation of [M-H]⁻ for 6-Bromo-5-methylnicotinic acid.

Structural Elucidation Summary

| Ion | m/z (monoisotopic) | Elemental Composition | Inferred Structure |

| [M+H]⁺ | 215.9662 / 217.9642 | C7H7BrNO2⁺ | Protonated parent molecule |

| [M-H]⁻ | 213.9507 / 215.9487 | C7H5BrNO2⁻ | Deprotonated parent molecule |

| [M+H - H₂O]⁺ | 197.9556 / 199.9536 | C7H5BrNO⁺ | Loss of water from the carboxylic acid |

| [M+H - H₂O - CO]⁺ | 169.9607 / 171.9587 | C6H5BrN⁺ | Subsequent loss of carbon monoxide |

| [M-H - CO₂]⁻ | 170.9607 / 172.9587 | C6H5BrN⁻ | Loss of carbon dioxide |

Part 4: Method Validation and Application in Drug Development

For applications in drug development, the analytical method must be validated to ensure it is fit for purpose.[16]

Method Validation Parameters

According to regulatory guidelines (e.g., ICH, FDA), the following parameters should be assessed:

-

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[17]

-

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.

-

Accuracy and Precision: The closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. Precision is the degree of scatter between a series of measurements.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Applications in Drug Development

-

Impurity Profiling: Identification and quantification of process-related impurities and degradation products.[18]

-

Metabolite Identification: Characterization of metabolites in in vitro and in vivo studies is a critical part of drug discovery and development.[19]

-

Pharmacokinetic Studies: Quantifying the concentration of the drug and its metabolites in biological fluids over time.

-

Cleaning Validation: Ensuring that manufacturing equipment is free from residual active pharmaceutical ingredients (APIs).[20]

Conclusion

The mass spectrometric analysis of 6-bromo-5-methylnicotinic acid, when approached systematically, provides a wealth of information crucial for its characterization and for its progression through the drug development pipeline. The use of high-resolution mass spectrometry, coupled with appropriate sample preparation and chromatographic separation, allows for confident structural elucidation and sensitive quantification. The principles and protocols outlined in this guide serve as a robust foundation for researchers and scientists working with this and structurally related compounds.

References

-

Biocompare. (2019, April 23). Prepping Small Molecules for Mass Spec. Retrieved from [Link]

- Ray, A. L., et al. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry, 56(4), e4705.

-

Wikipedia. (n.d.). Sample preparation in mass spectrometry. Retrieved from [Link]

-

AxisPharm. (n.d.). Orbitrap Mass Spectrometer. Retrieved from [Link]

-

Wikipedia. (n.d.). Atmospheric-pressure chemical ionization. Retrieved from [Link]

-

AxisPharm. (n.d.). Electrospray and APCI Mass Analysis. Retrieved from [Link]

-

Tecan. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Retrieved from [Link]

-

Bristow, T. (2014, January 14). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science. Retrieved from [Link]

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

LabX. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Retrieved from [Link]

-

Agilent Technologies. (2014). Structural Elucidation and Unknown Analysis. Retrieved from [Link]

- An, Y., et al. (2016). Mass measurement accuracy of the Orbitrap in intact proteome analysis. Rapid Communications in Mass Spectrometry, 30(12), 1391-1397.

-

Mass Spec Lab. (n.d.). Structural Elucidation. Retrieved from [Link]

-

LabRulez LCMS. (n.d.). Comparison of Orbitrap Mass Accuracy Using External and Internal Lock Mass Correction Methods. Retrieved from [Link]

-

Mass Spectrometry Research Facility. (n.d.). Sample Preparation Protocol for Open Access MS. Retrieved from [Link]

- Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. Journal of Mass Spectrometry, 49(4), 314-323.

- Ibáñez, M., et al. (2005). Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water. Trends in Analytical Chemistry, 24(7), 633-643.

- Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry.

-

ResearchGate. (n.d.). UHPLC/Q-TOF-MS technique: Introduction and applications. Retrieved from [Link]

-

NorthEast BioLab. (n.d.). LC MS Method Development And GLP Validation For PK Plasma Sample Analysis. Retrieved from [Link]

- Niessen, W. M. A. (2001). Structure elucidation by LC-MS. Foreword. Analusis, 29(1), 3-4.

-

BioAgilytix. (n.d.). Understanding the Role of Mass Spectrometry in Drug Discovery and Development. Retrieved from [Link]

-

Pharmaceutical Technology. (2011, November 2). Enhancing Drug Development by Applying LC–MS–MS for Cleaning Validation in Manufacturing Equipment. Retrieved from [Link]

-

LinkedIn. (2025, October 18). Analytical Method Development and Validation in Pharmaceuticals. Retrieved from [Link]

-

Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. Retrieved from [Link]

-

University of Calgary. (2018). CHEM 2600 Topic 3: Mass Spectrometry (MS). Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. Retrieved from [Link]

-

JoVE. (2024, December 5). Mass Spectrometry: Alkyl Halide Fragmentation. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 5-bromo-6-chloronicotinate. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 6-Methylnicotinic acid. Retrieved from [Link]

-

ResearchGate. (2024, May 9). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridinecarboxylic acid. Retrieved from [Link]

-

Amazon S3. (2025, November 4). Real-time identification of aerosol-phase carboxylic acid production using extractive electrospray ionization mass spectrometry. Retrieved from [Link]

Sources

- 1. 901300-51-4|6-Bromo-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-BroMo-6-Methylnicotinicacid CAS#: 1190862-72-6 [m.chemicalbook.com]

- 4. Electrospray and APCI Mass Analysis | AxisPharm [axispharm.com]

- 5. researchgate.net [researchgate.net]

- 6. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]

- 7. Use of quadrupole time-of-flight mass spectrometry in the elucidation of unknown compounds present in environmental water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. massspeclab.com [massspeclab.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Orbitrap LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Orbitrap Mass Spectrometer | AxisPharm [axispharm.com]

- 13. biocompare.com [biocompare.com]

- 14. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Video: Mass Spectrometry: Alkyl Halide Fragmentation [jove.com]

- 16. nebiolab.com [nebiolab.com]

- 17. ijper.org [ijper.org]

- 18. resolvemass.ca [resolvemass.ca]

- 19. lifesciences.danaher.com [lifesciences.danaher.com]

- 20. pharmtech.com [pharmtech.com]

An In-Depth Technical Guide to 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-5-methylnicotinic acid, with the Chemical Abstracts Service (CAS) number 901300-51-4 , is a substituted pyridine carboxylic acid that holds significant interest as a versatile building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a bromine atom, a methyl group, and a carboxylic acid on the pyridine ring, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on its utility in drug discovery and development.

Chemical Properties and Characterization

6-Bromo-5-methylnicotinic acid is a solid at room temperature and should be stored in a dry, cool environment, typically between 2-8°C, under an inert atmosphere to prevent degradation.[1]

| Property | Value | Source |

| CAS Number | 901300-51-4 | [1] |

| Molecular Formula | C₇H₆BrNO₂ | [1] |

| Molecular Weight | 216.03 g/mol | [1] |

| SMILES | O=C(O)C1=CN=C(Br)C(C)=C1 | [1] |

| Appearance | Solid | [2] |

Spectroscopic Characterization:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methyl protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the bromine and carboxylic acid groups.

-

¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the bromine will show a characteristic chemical shift, as will the carbonyl carbon of the carboxylic acid.

-

Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion (M and M+2) of nearly equal intensity.

Synthesis of 6-Bromo-5-methylnicotinic Acid

The synthesis of polysubstituted pyridines like 6-Bromo-5-methylnicotinic acid can be approached through various strategies, broadly categorized as either building the pyridine ring from acyclic precursors or functionalizing a pre-existing pyridine ring.[3]

A plausible synthetic route, based on established methodologies for similar compounds, is outlined below. This multi-step process leverages common reactions in heterocyclic chemistry.

A potential synthetic pathway for 6-Bromo-5-methylnicotinic acid.

Experimental Protocol (Hypothetical):

The following protocol is a generalized procedure based on the synthesis of related substituted nicotinic acids and should be optimized for the specific target molecule.

Step 1: Synthesis of a 5-Methylnicotinic Acid Precursor

One common approach to synthesizing substituted pyridines is through multi-component reactions like the Hantzsch pyridine synthesis, followed by functional group manipulations.[3] Alternatively, a pre-functionalized pyridine can be used as a starting material. For instance, 3,5-lutidine can be selectively oxidized to 5-methylnicotinic acid.

Step 2: Bromination of the Pyridine Ring

The bromination of the pyridine ring can be achieved using various brominating agents. Due to the electron-deficient nature of the pyridine ring, electrophilic aromatic substitution requires harsh conditions.[4] However, the presence of activating groups can facilitate the reaction. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent.[3]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-methylnicotinic acid precursor in a suitable solvent (e.g., concentrated sulfuric acid or an organic solvent).

-

Addition of Brominating Agent: Slowly add the brominating agent (e.g., bromine or NBS) to the reaction mixture.

-

Reaction: Heat the mixture to the appropriate temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture and carefully pour it onto ice. Neutralize the solution with a base to precipitate the crude product.

-

Purification: The crude product can be purified by recrystallization or column chromatography.

Step 3: Final Functional Group Transformation (if necessary)

Depending on the starting material and the bromination outcome, a final step, such as the oxidation of a side chain to a carboxylic acid, might be necessary. For example, if a 6-bromo-5-methyl-3-alkylpyridine is synthesized, the alkyl group at the 3-position would need to be oxidized to a carboxylic acid.

Reactivity and Applications in Drug Discovery

The synthetic utility of 6-Bromo-5-methylnicotinic acid stems from the reactivity of its functional groups, making it a valuable scaffold for creating diverse molecular libraries for drug discovery.

Reactivity of 6-Bromo-5-methylnicotinic acid and its applications.

Palladium-Catalyzed Cross-Coupling Reactions:

The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, enabling the rapid diversification of the molecular scaffold.[5]

Amide Bond Formation and Esterification:

The carboxylic acid group is a versatile handle for forming amide and ester linkages. This allows for the exploration of structure-activity relationships (SAR) by introducing different amine or alcohol fragments, which can interact with biological targets.

Role as a Bioactive Scaffold:

Substituted nicotinic acid derivatives are prevalent in many biologically active compounds. They can act as mimics of natural ligands or serve as rigid scaffolds to orient functional groups for optimal interaction with enzyme active sites or receptor binding pockets. The specific substitution pattern of 6-bromo-5-methylnicotinic acid provides a unique three-dimensional arrangement of functional groups that can be exploited in the design of novel therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 6-Bromo-5-methylnicotinic acid. Based on the safety data for the closely related 5-bromonicotinic acid, it is expected to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[2]

General Handling Precautions:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly sealed container in a cool, dry place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

6-Bromo-5-methylnicotinic acid is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its trifunctional nature provides a platform for the development of diverse molecular libraries and the synthesis of complex target molecules. While specific synthetic protocols and characterization data are not widely published, established methods for the synthesis of substituted pyridines provide a clear path for its preparation. As the demand for novel and diverse chemical entities in drug discovery continues to grow, the importance of such well-defined building blocks will undoubtedly increase.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 19, 2026, from [Link]

-

PubChem. (n.d.). 5-Bromo-6-methylnicotinic acid. National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]

-

Sciencemadness.org. (2025, April 17). Help with synthesis of substituted pyridine: 5-Bromo-6-Methyl-Nicotinic Acid. Retrieved January 19, 2026, from [Link]

-

D. A. Watson, et al. (2020). Selective Halogenation of Pyridines Using Designed Phosphine Reagents. J. Am. Chem. Soc. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2021, December 30). Nicotinic acid derivatives: Application and uses, review. Retrieved January 19, 2026, from [Link]

- Google Patents. (n.d.). Preparing method of 5-methylnicotinicacid.

-

PrepChem.com. (n.d.). Synthesis of A. 6-Bromonicotinic Acid. Retrieved January 19, 2026, from [Link]

Sources

- 1. 901300-51-4|6-Bromo-5-methylnicotinic acid|BLD Pharm [bldpharm.com]

- 2. 5-Bromo-6-methylnicotinic acid | C7H6BrNO2 | CID 57780853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 4. CN101560183B - Method for preparing 5-bromo-2-methylpyridine - Google Patents [patents.google.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

molecular structure of 6-Bromo-5-methylnicotinic acid

An In-Depth Technical Guide to the Molecular Structure of 6-Bromo-5-methylnicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthetic utility of 6-Bromo-5-methylnicotinic acid (CAS No: 901300-51-4). As a substituted pyridine derivative, this compound represents a valuable heterocyclic building block for medicinal chemistry and materials science. This document delineates its structural identification, predicted spectroscopic profile, plausible synthetic strategies, and potential applications, with a focus on its role as a versatile scaffold in the design of complex molecules. The guide is intended to serve as a foundational resource for scientists engaged in drug discovery and chemical research, offering insights into the strategic use of this and similar halogenated nicotinic acids.

Introduction to Substituted Nicotinic Acids

Nicotinic acid, or vitamin B3, and its derivatives are fundamental scaffolds in medicinal chemistry. The pyridine ring, a bioisostere of benzene, imparts unique properties including improved solubility and metabolic stability, making it a privileged structure in drug design. The strategic placement of substituents, such as halogens and alkyl groups, allows for the fine-tuning of electronic properties, lipophilicity, and steric profiles. Halogenated derivatives, in particular, serve as critical handles for advanced synthetic transformations, most notably palladium-catalyzed cross-coupling reactions.[1] These reactions enable the construction of carbon-carbon and carbon-heteroatom bonds, providing access to vast chemical libraries for screening against therapeutic targets like kinases and Poly(ADP-ribose) Polymerase (PARP).[1] 6-Bromo-5-methylnicotinic acid is one such building block, offering multiple functionalization points for creating diverse and complex molecular architectures.

Molecular Identity and Physicochemical Properties

Unambiguous Identification

Correctly identifying the specific isomer is critical, as the substitution pattern on the pyridine ring dictates its chemical reactivity and biological activity. 6-Bromo-5-methylnicotinic acid is structurally distinct from its isomers, such as 5-Bromo-6-methylnicotinic acid and 6-Bromo-2-methylnicotinic acid.

-

IUPAC Name: 6-Bromo-5-methylpyridine-3-carboxylic acid

-

CAS Number: 901300-51-4[2]

-

Molecular Formula: C₇H₆BrNO₂[2]

-

SMILES: O=C(O)C1=CN=C(Br)C(C)=C1[2]

Caption: Molecular structure of 6-Bromo-5-methylnicotinic acid.

Physicochemical Data

The following table summarizes key computed and experimental properties for 6-Bromo-5-methylnicotinic acid. Predicted values are derived from computational models and should be considered estimates.

| Property | Value | Source |

| Molecular Weight | 216.03 g/mol | [2] |

| Appearance | White to yellow solid (predicted) | [3] |

| Boiling Point | 333.0 ± 42.0 °C (Predicted) | [3] |

| pKa | 3.25 ± 0.10 (Predicted) | [3] |

| Storage | Sealed in dry, 2-8°C | [2] |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the methyl group protons.

-

Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.5-9.0 ppm). The proton at the C2 position, situated between the nitrogen and the carboxylic acid group, would likely appear further downfield. The proton at the C4 position would also appear as a singlet.

-

Methyl Protons (3H): A sharp singlet is anticipated in the upfield region (δ 2.0-2.5 ppm), corresponding to the methyl group at the C5 position.

-

Carboxylic Acid Proton (1H): A very broad singlet is expected far downfield (δ 10-13 ppm), which may not always be observed depending on the solvent and concentration.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum should display seven distinct carbon signals.

-

Carboxylic Carbon (C=O): Expected in the δ 165-175 ppm range.

-

Aromatic Carbons (5C): Five signals are expected in the δ 120-160 ppm range. The carbon attached to the bromine (C6) would be significantly influenced by the halogen's electronegativity and heavy atom effect. The other carbons (C2, C3, C4, C5) will have shifts determined by their position relative to the nitrogen and other substituents.

-

Methyl Carbon (-CH₃): A signal in the upfield region (δ 15-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the key functional groups within the molecule.[4]

-

O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected from 2500-3300 cm⁻¹.[4]

-